Cas no 2171649-59-3 (10-cyclohexyl-2,6-dioxa-9-azaspiro4.5decane)

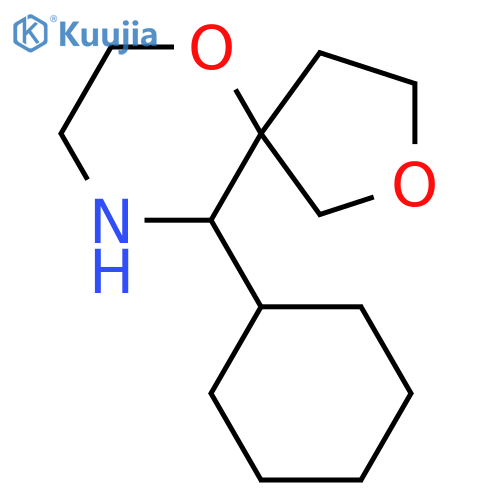

2171649-59-3 structure

商品名:10-cyclohexyl-2,6-dioxa-9-azaspiro4.5decane

10-cyclohexyl-2,6-dioxa-9-azaspiro4.5decane 化学的及び物理的性質

名前と識別子

-

- 10-cyclohexyl-2,6-dioxa-9-azaspiro4.5decane

- 10-cyclohexyl-2,6-dioxa-9-azaspiro[4.5]decane

- 2171649-59-3

- EN300-1641664

-

- インチ: 1S/C13H23NO2/c1-2-4-11(5-3-1)12-13(6-8-15-10-13)16-9-7-14-12/h11-12,14H,1-10H2

- InChIKey: KCMCBKACERQKIB-UHFFFAOYSA-N

- ほほえんだ: O1CCNC(C2CCCCC2)C21COCC2

計算された属性

- せいみつぶんしりょう: 225.172878976g/mol

- どういたいしつりょう: 225.172878976g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 240

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 30.5Ų

10-cyclohexyl-2,6-dioxa-9-azaspiro4.5decane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1641664-2.5g |

10-cyclohexyl-2,6-dioxa-9-azaspiro[4.5]decane |

2171649-59-3 | 2.5g |

$1819.0 | 2023-06-04 | ||

| Enamine | EN300-1641664-500mg |

10-cyclohexyl-2,6-dioxa-9-azaspiro[4.5]decane |

2171649-59-3 | 500mg |

$891.0 | 2023-09-22 | ||

| Enamine | EN300-1641664-2500mg |

10-cyclohexyl-2,6-dioxa-9-azaspiro[4.5]decane |

2171649-59-3 | 2500mg |

$1819.0 | 2023-09-22 | ||

| Enamine | EN300-1641664-50mg |

10-cyclohexyl-2,6-dioxa-9-azaspiro[4.5]decane |

2171649-59-3 | 50mg |

$780.0 | 2023-09-22 | ||

| Enamine | EN300-1641664-10.0g |

10-cyclohexyl-2,6-dioxa-9-azaspiro[4.5]decane |

2171649-59-3 | 10g |

$3992.0 | 2023-06-04 | ||

| Enamine | EN300-1641664-0.5g |

10-cyclohexyl-2,6-dioxa-9-azaspiro[4.5]decane |

2171649-59-3 | 0.5g |

$891.0 | 2023-06-04 | ||

| Enamine | EN300-1641664-0.1g |

10-cyclohexyl-2,6-dioxa-9-azaspiro[4.5]decane |

2171649-59-3 | 0.1g |

$817.0 | 2023-06-04 | ||

| Enamine | EN300-1641664-1000mg |

10-cyclohexyl-2,6-dioxa-9-azaspiro[4.5]decane |

2171649-59-3 | 1000mg |

$928.0 | 2023-09-22 | ||

| Enamine | EN300-1641664-0.25g |

10-cyclohexyl-2,6-dioxa-9-azaspiro[4.5]decane |

2171649-59-3 | 0.25g |

$855.0 | 2023-06-04 | ||

| Enamine | EN300-1641664-0.05g |

10-cyclohexyl-2,6-dioxa-9-azaspiro[4.5]decane |

2171649-59-3 | 0.05g |

$780.0 | 2023-06-04 |

10-cyclohexyl-2,6-dioxa-9-azaspiro4.5decane 関連文献

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

-

5. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

2171649-59-3 (10-cyclohexyl-2,6-dioxa-9-azaspiro4.5decane) 関連製品

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬